N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide
Description
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide, commonly abbreviated as XAC (xanthine amine congener), is a covalent antagonist of adenosine receptors (ARs) with a well-characterized pharmacological profile . Its structure comprises a xanthine core substituted with two propyl groups at the 1- and 3-positions, a phenoxyacetamide moiety at the 8-position, and a 2-aminoethyl side chain (Fig. 1). XAC has been instrumental in studying adenosine receptor subtypes, particularly A₁AR, due to its irreversible binding properties and utility as a template for developing covalent ligands .
Properties
Molecular Formula |
C21H27N6O4+ |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H26N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3/p+1 |
InChI Key |
RJTGVJOXWVKMML-UHFFFAOYSA-O |
Canonical SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3=CC=C(C=C3)OCC(=O)NCCN |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | 2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetic acid + ethylenediamine | Requires prolonged heating |
| Basic hydrolysis | NaOH/H₂O, Δ | Sodium 2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetate + ammonia | Faster kinetics than acidic route |
Acylation and Alkylation
The primary amine (-NH₂) on the ethylenediamine moiety reacts with electrophiles:
Acylation:
-
Reagents : Acetyl chloride, acetic anhydride
-
Product : N-acetylated derivative
-
Conditions : Room temperature, inert solvent (e.g., DCM)
Alkylation:
-
Reagents : Methyl iodide, benzyl bromide
-
Product : N-alkylated quaternary ammonium salts
-
Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)
Nucleophilic Substitution at Phenoxy Group
The electron-rich phenoxy oxygen participates in SNAr reactions:
| Nucleophile | Reagents | Product | Application |
|---|---|---|---|
| -SH | NaSH, Cu(I) catalyst | Thioether analog | Enhances lipophilicity |
| -NH₂ | Ammonia, high pressure | 4-aminophenoxy derivative | Modifies electronic properties |
Purine Core Reactivity
The purin-3-ium moiety undergoes:
Alkylation:
-
Site : N⁷ or N⁹ positions
-
Reagents : Alkyl halides (e.g., CH₃I)
-
Conditions : Dry DMF, 60°C
Hydrogen Bonding:
-
Partners : Biological nucleophiles (e.g., -OH, -NH₂ in enzymes)
-
Outcome : Stabilizes interactions with adenosine receptor analogs
Oxidation Reactions
The phenoxy bridge is susceptible to oxidation:
-
Reagents : KMnO₄/H⁺, CrO₃
-
Product : Quinone derivative
-
Conditions : Aqueous acidic medium, 50–70°C
Interaction with Biological Nucleophiles
In pharmacological contexts:
| Nucleophile | Target | Reaction Type | Biological Impact |
|---|---|---|---|
| Cysteine -SH | Enzyme active sites | Covalent adduct formation | Potential enzyme inhibition |
| Lysine -NH₂ | Protein surfaces | Schiff base formation | Alters protein binding affinity |
Table 1: Functional Group Reactivity Ranking
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Aminoethyl (-NH₂) | High | Acylation, alkylation, Schiff base formation |
| Acetamide (-CONH-) | Moderate | Hydrolysis (acid/base), nucleophilic substitution |
| Phenoxy (-O-) | Moderate | Oxidation, electrophilic substitution |
| Purin-3-ium (N⁷/N⁹) | Low | Alkylation, hydrogen bonding |
Stability Under Physiological Conditions
Comparison with Similar Compounds
Structural Analogues and Receptor Selectivity
XAC derivatives and related xanthine-based compounds exhibit structural modifications that significantly alter receptor affinity and selectivity (Table 1).
Table 1: Key Structural Analogues of XAC and Their Selectivity Profiles
Key Observations:
- A₁AR Selectivity : Compound 21, derived from XAC, shows 894-fold selectivity for A₁ over A₂A receptors due to its trifunctionalized side chain, which enhances covalent binding to A₁AR .
- A₂B Antagonists: MRS 1754 and MRE 2029F20 replace the aminoethyl group with aromatic substituents (e.g., 4-cyanophenyl), shifting selectivity to A₂BAR .
- Side Chain Modifications: Substituting the 2-aminoethyl group with pyrazine (Compound 10) or bromobenzyl (Compound 22) alters receptor specificity, highlighting the SAR flexibility of the acetamide moiety .
Functional and Pharmacological Differences
Binding Kinetics :
- XAC acts as an irreversible antagonist of A₁AR, forming covalent bonds with cysteine residues in the receptor .
- MRS 1754, in contrast, is a reversible, high-affinity antagonist (Kᵢ = 1–5 nM) for A₂BAR .
Therapeutic Potential :
Q & A
Basic: What are the key synthetic pathways for synthesizing N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., phenoxy linkages) .
- Reduction steps using agents like iron powder in acidic media to generate amine intermediates .
- Condensation reactions with cyanoacetic acid derivatives under condensing agents (e.g., DCC or EDC) to form acetamide bonds .
Key considerations include solvent choice (polar aprotic solvents for substitution), temperature control (0–60°C range), and purification via column chromatography.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies proton environments (e.g., aminoethyl groups, aromatic protons) and confirms substitution patterns .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions.
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC with UV detection monitors purity (>95%) and identifies byproducts .
- Mass Spectrometry (HRMS):
- High-resolution MS validates molecular weight and fragmentation patterns.
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Methodological Answer:
- Factor Screening: Use a Plackett-Burman design to identify critical parameters (e.g., reaction time, temperature, solvent ratio) .
- Response Surface Methodology (RSM):
- Case Example:
Advanced: How should researchers resolve contradictions in reported spectral data or reaction yields?
Methodological Answer:
- Data Cross-Validation:
- Statistical Analysis:
Advanced: How can computational methods enhance reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search:
- Machine Learning (ML):
- Train ML models on PubChem datasets to predict optimal solvents/catalysts for novel derivatives .
- Case Study:
Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C) .
- Monitor degradation via HPLC-MS to identify labile groups (e.g., acetamide hydrolysis).
- Kinetic Modeling:
Advanced: How can researchers investigate the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to simulate binding to purine receptors (e.g., adenosine A2A) and prioritize targets .
- Surface Plasmon Resonance (SPR):
- Quantify binding affinity (KD) in real-time using immobilized protein targets .
- Isothermal Titration Calorimetry (ITC):
- Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
Advanced: What strategies mitigate challenges in scaling up synthesis from lab to pilot plant?
Methodological Answer:
- Process Analytical Technology (PAT):
- Continuous Flow Reactors:
- Enhance heat/mass transfer and reduce side reactions (e.g., using microreactors for exothermic steps) .
- Case Study:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
